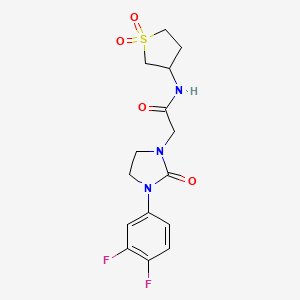

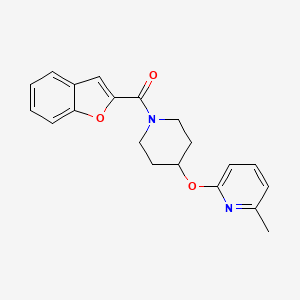

![molecular formula C8H10F3N3O2 B2747743 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197454-32-1](/img/structure/B2747743.png)

4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition . Trifluoromethylation, the process of adding a trifluoromethyl group to a molecule, can be achieved through various methods, including the use of carbon-centered radical intermediates .Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one other group or atom .Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions due to the presence of multiple reactive sites in their structure . Trifluoromethyl groups can also undergo various reactions, particularly those involving carbon-centered radical intermediates .Physical and Chemical Properties Analysis

Triazoles are generally stable compounds that are soluble in common organic solvents . The trifluoromethyl group is a lipophilic group that can enhance the chemical and thermal stability of compounds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The molecule has been a focus in research for synthesizing new compounds through one-pot strategies and characterized by various spectroscopic techniques. For instance, Ahmed et al. (2016) described the synthesis and spectral analysis of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles with potential cytotoxicity against brine shrimp, showcasing the compound's utility in creating biologically active molecules Ahmed et al., 2016.

Catalytic Applications

The compound plays a significant role in catalyzed reactions, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation, to produce various heterocyclic derivatives like tetrahydrofuran and dioxolane derivatives, indicating its versatility in facilitating complex chemical transformations Bacchi et al., 2005.

Development of Antimicrobial Agents

Research has also focused on the development of antimicrobial agents using this compound as a precursor. Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives showing a broad spectrum of antimicrobial activities, demonstrating the potential of such compounds in medicinal chemistry and drug development Bhat et al., 2016.

Coordination Chemistry

The compound contributes significantly to the field of coordination chemistry, where derivatives have been used as ligands in transition metal-catalyzed asymmetric syntheses. Gómez et al. (1999) highlighted its role in generating chiral molecules, which is crucial for pharmaceutical syntheses and material science Gómez et al., 1999.

Corrosion Inhibition

In materials science, derivatives of the compound have been explored as corrosion inhibitors, demonstrating high efficacy in protecting metals in aggressive environments. Rahmani et al. (2019) presented a novel triazole derivative as an effective anti-corrosion agent for mild steel in acid solutions, offering insights into the application of these compounds in industrial corrosion protection Rahmani et al., 2019.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c9-8(10,11)6-12-13-7(15)14(6)4-5-2-1-3-16-5/h5H,1-4H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKUCKJAQQOPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

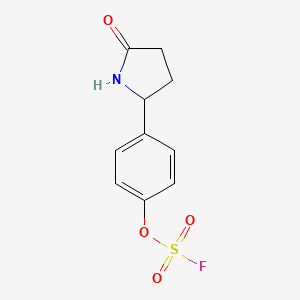

![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)

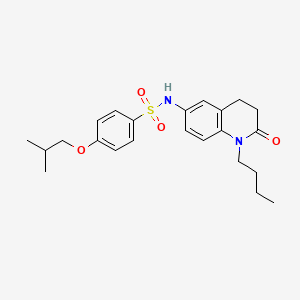

![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)

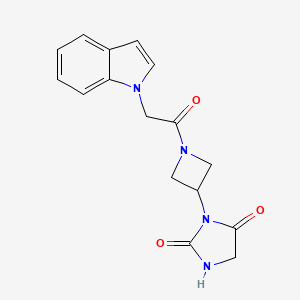

![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)

![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)